molecular formula C10H12O2 B13708798 6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine

6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13708798
M. Wt: 164.20 g/mol
InChI Key: QSNNGOUNLVCFPU-UHFFFAOYSA-N
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Description

6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound based on the 1,4-benzodioxine scaffold, which is a structure of significant interest in medicinal chemistry and drug discovery. Researchers value this core structure for its potential as a building block in developing novel bioactive molecules. The 1,4-benzodioxine scaffold is present in compounds investigated for a range of biological activities. For instance, derivatives of this scaffold have been identified as inhibitors of the enzyme Poly(ADP-ribose) polymerase 1 (PARP1), a well-established anticancer drug target involved in DNA repair processes in cancer cells . Furthermore, the 1,4-benzodioxane structure is a key component in developing highly potent and selective ligands for the α2C-adrenergic receptor (α2C-AR), a target implicated in various neuropsychiatric disorders such as depression, Alzheimer's disease, and schizophrenia . As such, this compound serves as a versatile intermediate for researchers working in areas including oncology and neuroscience, facilitating the synthesis of new compounds for biological evaluation and the exploration of new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

6-ethyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H12O2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h3-4,7H,2,5-6H2,1H3

InChI Key

QSNNGOUNLVCFPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6-ethyl-2,3-dihydrobenzo[b]dioxine generally involves the condensation of catechol derivatives with appropriate alkylating agents under basic conditions. The key step is the formation of the 1,4-dioxane ring fused to a benzene ring, followed by functionalization at the 6-position with an ethyl group.

Preparation via Condensation of Catechol and 2,3-Dibromopropionate Derivatives

One well-documented method involves the condensation of catechol with 2,3-dibromopropionate esters in the presence of a base such as potassium carbonate or potassium hydroxide in a hydrocarbon solvent like toluene. The reaction is typically conducted under reflux with the removal of water to drive the reaction forward. A phase transfer catalyst, such as polyethylene glycol, is often added to improve yield and reaction rate.

Reaction Conditions and Key Reagents:

Parameter Details
Starting Materials Catechol, 2,3-dibromopropionate ester
Base Potassium carbonate or potassium hydroxide
Solvent Toluene (hydrocarbon solvent)
Phase Transfer Catalyst Polyethylene glycol
Temperature 70–150 °C
Reaction Time 3–10 hours
Molar Ratio (Catechol:Base) 1:1 to 1:2

This method yields ethyl 2,3-dihydrobenzodioxin-2-carboxylate in approximately 76% yield. However, the process is complicated by the formation of side products such as ethyl-2-bromoacrylate, which is lachrymatory and requires rigorous purification steps to isolate the desired product.

Improved Process with Phase Transfer Catalysis

The process can be optimized by:

  • Adding potassium carbonate and dibromoester slowly over an extended period (e.g., 18 hours) to control frothing and side reactions.
  • Using polyethylene glycol as a catalytic phase transfer agent to enhance the reaction efficiency.
  • Employing hydrocarbon solvents like toluene to facilitate the removal of water by azeotropic distillation.

These improvements result in better control over side product formation and improved isolation of the target compound.

Analytical Data and Purification

Purification Challenges

  • Side product ethyl-2-bromoacrylate is lachrymatory and toxic, necessitating careful purification.
  • Purification typically involves filtration, washing, and concentration steps.
  • Rigorous control of reaction parameters is essential to minimize impurities and maximize yield.

Yield and Purity

Method Yield (%) Purity Notes
Condensation with 2,3-dibromopropionate in acetone ~76 Requires extensive purification due to side products
Phase transfer catalysis in toluene Comparable to above Improved control of side reactions, better purity

Summary Table of Preparation Methods

Method Description Key Reagents & Conditions Yield (%) Notes
Catechol + 2,3-dibromopropionate in dry acetone + K2CO3 Anhydrous potassium carbonate, slow addition over 18 h, reflux 76 Side product formation, purification needed
Catechol + 2,3-dibromopropionate in toluene + K2CO3 + PEG (phase transfer catalyst) Toluene solvent, potassium carbonate or hydroxide, 70-150 °C, 3-10 h 75-80 Improved reaction control, phase transfer catalysis enhances yield
Ethyl 2,3-dihydrobenzodioxin-2-carboxylate + Piperazine Condensation to form N-(2,3-dihydrobenzodioxin-2-carbonyl)piperazine Not applicable Intermediate for antihypertensive drug synthesis

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives

    Reduction: Formation of reduced forms such as dihydro derivatives

    Substitution: Electrophilic aromatic substitution reactions, particularly at the ethyl group or aromatic ring

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid)

Major Products

The major products formed from these reactions include various substituted benzo[b][1,4]dioxines, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties

Mechanism of Action

The mechanism of action of 6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1,4-benzodioxane scaffold is highly modular, with substituents at the 5-, 6-, 7-, or 8-positions significantly altering physicochemical properties and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 1,4-Benzodioxane Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Synthesis Highlights Reference(s)
6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine Ethyl (C₂H₅) at C6 164.20 Precursor for methoxyethyl derivatives; high-yield synthesis (86%) via ketone reduction .
6-Isothiocyanato-2,3-dihydrobenzo[b][1,4]dioxine Isothiocyanate (NCS) at C6 195.23 Antimicrobial agent precursor; synthesized from 6-amino derivative in 34% yield .
5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine Br at C5, OCH₃ at C8 245.07 Pharmaceutical and material science applications; ≥95% purity .
6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine F at C6 168.15 Pharmacological scaffold for anti-inflammatory/neuroprotective agents .
7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl ethanone NO₂ at C7, acetyl at C6 237.20 Intermediate in CDK9 inhibitor synthesis; brominated via Br₂/dioxane .
6,7-Dibromo-2,3-dihydrobenzo[b][1,4]dioxine Br at C6 and C7 293.94 High-purity (95%) building block for agrochemicals .

Key Insights :

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., NO₂, Br) enhance electrophilic substitution reactivity, enabling halogenation or nitration . Ethyl and methoxy groups act as electron donors, stabilizing the aromatic ring and facilitating photoredox alkylation (e.g., methoxyethylation) .

Biological Activity: The 6-fluoro derivative exhibits anti-neuroinflammatory activity in BV-2 microglial models, comparable to minocycline .

Synthetic Accessibility :

  • Brominated derivatives (e.g., 5-Bromo-8-methoxy) are synthesized via electrophilic substitution but require careful handling due to corrosivity (UN Class 9) .
  • Ethyl-substituted analogs are synthesized efficiently via ketone reduction, avoiding toxic reagents like thiophosgene used in isothiocyanate synthesis .

Material Science Applications :

  • Bromo- and methoxy-substituted derivatives are used in polymer synthesis for enhanced thermal stability .

Biological Activity

6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer potential, and other therapeutic applications.

Chemical Structure and Properties

The compound this compound features a bicyclic structure that includes an ethyl group and a benzodioxin moiety. Its molecular formula can be represented as C10_{10}H10_{10}O2_{2}, and it possesses various functional groups that facilitate interactions with biological targets.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly Poly (ADP-ribose) polymerase 1 (PARP1), which is a target in cancer therapy. Studies indicate that derivatives of this compound can effectively inhibit PARP1 activity, suggesting its utility in anticancer strategies .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to its antioxidant capabilities, which may help mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits PARP1 enzyme; potential in cancer therapy
Antioxidant ActivityReduces oxidative stress; protects cellular integrity
Anti-inflammatoryModulates inflammatory pathways; reduces inflammation markers

Case Study: PARP1 Inhibition

In a study evaluating the efficacy of various derivatives of this compound as PARP1 inhibitors, compounds were synthesized and tested using recombinant PARP1 enzyme assays. The results indicated that certain derivatives exhibited significant inhibition of PARP1 activity at low concentrations, highlighting their potential as anticancer agents .

Case Study: Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound. The study employed various assays to measure the compound's ability to scavenge free radicals and reduce oxidative damage in cultured cells. Results showed a marked decrease in oxidative stress markers when treated with the compound compared to controls .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Interaction : The compound likely binds to the active sites of enzymes like PARP1 through hydrogen bonding and hydrophobic interactions facilitated by its benzodioxin structure.
  • Cell Signaling Pathways : It may influence cell signaling pathways related to inflammation and apoptosis by modulating receptor activities or affecting downstream signaling cascades.

Q & A

Q. What are the established synthetic routes for 6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors under acidic or basic conditions. For example, enzymatic methods using lipase from Arthrobacter sp. in aqueous phosphate buffer (pH 7.1) achieve ~42% yield via selective esterification . Key variables include pH, temperature, and enzyme stability. Alternative routes may use nitration followed by reduction to introduce amino groups . Optimization requires monitoring reaction kinetics and purity via HPLC or GC-MS.

Q. How does the bicyclic dioxin moiety influence the compound’s physicochemical properties?

  • Methodological Answer : The fused dioxin-benzene ring system enhances rigidity and electron density, affecting solubility and stability. Substituents like the ethyl group at position 6 and amino groups at position 8 modulate lipophilicity (logP) and hydrogen-bonding capacity, critical for bioavailability studies . Computational tools (e.g., DFT calculations) and experimental techniques (e.g., X-ray crystallography) are used to correlate structure with properties like melting point and solubility in polar solvents .

Q. What spectroscopic techniques are optimal for characterizing this compound derivatives?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify substitution patterns (e.g., ethyl vs. bromo groups) and confirm regioselectivity in derivatives .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular formulas, especially for halogenated analogs .
  • IR : Functional groups like esters or amines are confirmed via characteristic absorption bands (e.g., C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Strategies include:
  • Replication : Synthesize compounds using published protocols (e.g., enzymatic vs. chemical routes) and compare bioactivity .
  • Analytical Cross-Validation : Use orthogonal methods (e.g., LC-MS + 1^1H NMR) to confirm purity >95% .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., bromo vs. methoxy groups) and test against standardized assays (e.g., enzyme inhibition or antimicrobial screens) .

Q. What experimental designs are recommended for optimizing enantioselective synthesis of chiral dihydrobenzo[b][1,4]dioxine derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-based systems) in asymmetric cyclization reactions .
  • Solvent/Additive Optimization : Polar aprotic solvents (e.g., DMF) or chiral ionic liquids may enhance enantiomeric excess (ee) .
  • Analytical Workflow : Use chiral HPLC or circular dichroism (CD) to quantify ee and confirm configuration (R vs. S) .

Q. How do halogen substituents (e.g., Br, Cl) at position 6 impact biological activity compared to alkyl groups?

  • Methodological Answer : Halogens increase molecular weight and polar surface area, altering membrane permeability. For example:
  • Bromine : Enhances electrophilic reactivity, improving interactions with cysteine-rich enzyme active sites .
  • Ethyl Group : Increases lipophilicity, favoring passive diffusion in cell-based assays .
    Comparative studies should use isosteric analogs under identical assay conditions to isolate substituent effects .

Q. What strategies mitigate toxicity risks during handling of dihydrobenzo[b][1,4]dioxine derivatives?

  • Methodological Answer :
  • Hazard Assessment : Review safety data sheets (SDS) for analogs (e.g., dibenzo[b,e][1,4]dioxine derivatives are corrosive; UN# 9 ).
  • Engineering Controls : Use fume hoods for reactions involving volatile intermediates (e.g., isothiocyanates ).
  • PPE : Wear nitrile gloves and goggles, especially when handling brominated derivatives (H302/H315 hazards ).

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